molecular formula C24H38N2O35S5 B1485860 Heparin-derived tetrasaccharide CAS No. 61844-85-7

Heparin-derived tetrasaccharide

Cat. No.: B1485860
CAS No.: 61844-85-7
M. Wt: 1074.9 g/mol
InChI Key: QTSOBXZFMHJWGX-UQSIALEXSA-N
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Description

Heparin-derived tetrasaccharides are specific fragments of heparin, a widely used anticoagulant drug. Heparin is a polysaccharide that interacts with antithrombin III, enhancing its ability to inactivate blood coagulation serine proteases, including thrombin and factor Xa . These tetrasaccharides are crucial for understanding the structure-function relationships within heparin and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heparin-derived tetrasaccharides can be synthesized through a combination of chemical modification and enzymatic digestion. One common method involves the partial digestion of heparin using heparinase I, followed by purification through chromatography . The stereoselective synthesis of these tetrasaccharides often requires precise control over reaction conditions to ensure the correct stereochemistry and sulfation patterns .

Industrial Production Methods: Industrial production of heparin-derived tetrasaccharides typically involves the extraction of heparin from animal tissues, followed by controlled enzymatic digestion and purification. Advances in recombinant enzyme technology and metabolic engineering have also enabled the production of these compounds using microbial systems .

Chemical Reactions Analysis

Types of Reactions: Heparin-derived tetrasaccharides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and function of the tetrasaccharides.

Common Reagents and Conditions: Common reagents used in these reactions include heparinases for enzymatic digestion, sodium periodate for oxidation, and reducing agents like sodium borohydride . Reaction conditions often involve controlled pH and temperature to ensure specificity and yield.

Major Products: The major products formed from these reactions include various sulfated and non-sulfated tetrasaccharide fragments, each with distinct biological activities .

Properties

IUPAC Name

(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O35S5/c27-4-1-5(19(32)33)55-24(14(4)61-66(49,50)51)58-16-7(3-53-65(46,47)48)56-22(9(11(16)29)26-63(40,41)42)59-17-12(30)13(31)23(60-18(17)20(34)35)57-15-6(2-52-64(43,44)45)54-21(36)8(10(15)28)25-62(37,38)39/h1,4,6-18,21-31,36H,2-3H2,(H,32,33)(H,34,35)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t4-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,21-,22+,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSOBXZFMHJWGX-UQSIALEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NS(=O)(=O)O)O)COS(=O)(=O)O)O)O)COS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O[C@H]3[C@@H]([C@H]([C@@H](O[C@H]3C(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)NS(=O)(=O)O)O)COS(=O)(=O)O)O)O)COS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O35S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1074.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heparin-derived tetrasaccharide
Reactant of Route 2
Heparin-derived tetrasaccharide
Reactant of Route 3
Heparin-derived tetrasaccharide
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Heparin-derived tetrasaccharide
Reactant of Route 5
Heparin-derived tetrasaccharide
Reactant of Route 6
Heparin-derived tetrasaccharide

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